1-Bromo-4-(2,2-difluorovinyl)benzene
Overview
Description
1-Bromo-4-(2,2-difluorovinyl)benzene is a chemical reagent extensively utilized in biomedical research . It acts as a notable contributor in the synthesis of medicines, particularly cancer drugs, and is used to develop novel therapeutic agents to combat severe diseases .
Synthesis Analysis
The synthesis of 1-Bromo-4-(2,2-difluorovinyl)benzene involves several steps. The raw materials used in the synthesis include 1-Bromo-4-(2,2,2-trifluoroethyl)benzene and 2,2,2-Trifluorodiazoethane . The synthesis process involves several reactions, with varying yields depending on the conditions and reagents used .Molecular Structure Analysis
The molecular formula of 1-Bromo-4-(2,2-difluorovinyl)benzene is C8H5BrF2 . The molecular weight is 219.03 g/mol . The structure includes a benzene ring with a bromo group and a 2,2-difluorovinyl group attached to it .Chemical Reactions Analysis
1-Bromo-4-(2,2-difluorovinyl)benzene can undergo several chemical reactions. For example, it can react with potassium fluoride and 18-crown-6 ether in N,N-dimethyl-formamide at 70℃ for 4 hours to yield a product . The yield of this reaction is 92% .Physical And Chemical Properties Analysis
1-Bromo-4-(2,2-difluorovinyl)benzene is a clear liquid that is colorless to yellow . It has a density of 1.57 and a boiling point of 209.8±30.0 °C . It should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of Application : This research involves the use of 1-bromo-4-(2,2-difluorovinyl)benzene in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence on important pharmaceutical compounds such as Lumacaftor .
- Methods of Application : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
- Results or Outcomes : The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides
- Summary of Application : This research involves the use of 1-bromo-4-(2,2-difluorovinyl)benzene in the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides .
- Methods of Application : Readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts were used as the source for the aryl substituents . A wide range of 2-bromo-2,2-difluoroacetamides as either aliphatic or aromatic secondary or tertiary amides were also reactive under the developed conditions .
- Results or Outcomes : The described synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields . The reactions were scaled up to gram quantities .
Safety And Hazards
1-Bromo-4-(2,2-difluorovinyl)benzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H227 (Combustible liquid), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1-bromo-4-(2,2-difluoroethenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJISEJYMAHRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628881 | |
Record name | 1-Bromo-4-(2,2-difluoroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2,2-difluorovinyl)benzene | |
CAS RN |
84750-93-6 | |
Record name | 1-Bromo-4-(2,2-difluoroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-beta,beta-difluorostyrene (stabilized with TBC) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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